Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene structure
94581-95-0 structure
상품 이름:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
CAS 번호:94581-95-0
MF:C12H7BrS3
메가와트:327.28297829628
CID:815845
PubChem ID:185352

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 화학적 및 물리적 성질

이름 및 식별자

    • 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
    • 2-Bromoterthiophene
    • 2-bromo-2,2',5',2"-terthiophene
    • 5-Brom-[6]chinolylamin
    • 5-Brom-6-aminochinolin
    • 5-bromo-[6]quinolylamine
    • 5-bromo-<2,2',5',2''>-terthiophene
    • 5-bromo-2,2':5',2''-terthienyl
    • 5-bromo-quinolin-6-ylamine
    • 6-amino-5-bromoquinoline
    • 6-Quinolinamine,5-bromo-(9CI)
    • 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
    • 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
    • 2-Bromo-5,2′:5′,2′′-terthiophene
    • 5-Bromo-α-terthienyl
    • .alpha.-T Br deriv.
    • SCHEMBL498603
    • 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
    • 5-Bromo-2,2':5',2'-terthiophene
    • 2,2':5',2''-Terthiophene, 5-bromo-
    • 2-Bromo-terthiophene
    • DTXSID70915435
    • 5-bromo-2,2':5',2''-terthiophene
    • AS-39318
    • MFCD03414677
    • 5-Bromo-2,2':5',2''-terthiophene, 97%
    • 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
    • HNMURGGRBMOMLO-UHFFFAOYSA-N
    • 94581-95-0
    • AKOS024405377
    • MDL: MFCD03414677
    • 인치: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
    • InChIKey: HNMURGGRBMOMLO-UHFFFAOYSA-N
    • 미소: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

계산된 속성

  • 정밀분자량: 326.89700
  • 동위원소 질량: 325.88933g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 248
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 84.7Ų
  • 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

  • PSA: 81.78000
  • LogP: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 보안 정보

  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • 위험 범주 코드: 25-37/38-41
  • 보안 지침: 26-39-45
  • 위험물 표지: T

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A2B Chem LLC
AC92686-250mg
2-BRomoterthiophene
94581-95-0 95%
250mg
$59.00 2024-07-18
Crysdot LLC
CD11006467-250mg
2-BRomoterthiophene
94581-95-0 95+%
250mg
$410 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750145-100mg
5-Bromo-2,2':5',2''-terthiophene
94581-95-0 98%
100mg
¥340.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750145-1g
5-Bromo-2,2':5',2''-terthiophene
94581-95-0 98%
1g
¥1736.00 2024-04-24
abcr
AB455957-250mg
2-Bromo-terthiophene; .
94581-95-0
250mg
€180.20 2024-08-03
1PlusChem
1P006AGE-5g
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
5g
$667.00 2023-12-15
1PlusChem
1P006AGE-1g
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
1g
$222.00 2023-12-15
A2B Chem LLC
AC92686-100mg
2-BRomoterthiophene
94581-95-0 95%
100mg
$31.00 2024-07-18
1PlusChem
1P006AGE-250mg
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
250mg
$80.00 2024-04-19
Alichem
A169006252-250mg
2-Bromo-terthiophene
94581-95-0 98%
250mg
$409.86 2023-08-31

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
참조
Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer
Deepak, V. D.; Sundararajan, Pudupadi R., Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

합성회로 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
참조
Non-symmetrical oligothiophenes with 'incompatible' substituents
Didier, Delphine; Sergeyev, Sergey; Geerts, Yves Henri, Tetrahedron, 2007, 63(4), 941-946

합성회로 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 min, rt; 2.5 h, 0 °C
참조
Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts
Leone, Amanda K.; Souther, Kendra D.; Vitek, Andrew K.; LaPointe, Anne M.; Coates, Geoffrey W. ; et al, Macromolecules (Washington, 2017, 50(23), 9121-9127

합성회로 4

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Indium trichloride ;  -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
참조
Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics
Montserrat Martinez, M.; Pena-Lopez, Miguel; Sestelo, Jose Perez; Sarandeses, Luis A., Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

합성회로 5

반응 조건
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
참조
Base-promoted decarbonylation of bithiophene and terthiophene aldehydes
Mohanakrishnan, A. K.; Lakshmikantham, M. V.; Cava, M. P., Sulfur Letters, 1998, 21(6), 247-252

합성회로 6

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
참조
3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers
John, Hermann; Bauer, Roland; Espindola, Pamela; Sonar, Prashant; Heinze, Juergen; et al, Angewandte Chemie, 2005, 44(16), 2447-2451

합성회로 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
참조
Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives
Zuo, Zhenyu; Sun, Hongjian; Li, Xiaoyan, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

합성회로 8

반응 조건
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
참조
Preparation of α-quater-, α-sexi-, and α-octithiophenes
By Nakayama, Juzo et al, Heterocycles, 1987, 26(7), 1793-6

합성회로 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ,  Chloroform ;  16 h, rt
참조
Preparation of thiophene compounds as antiinflammatory and antitumor agents
, United States, , ,

합성회로 10

반응 조건
참조
Novel nucleoside analogues with fluorophores replacing the DNA base
Strassler, Christoph; Davis, Newton E.; Kool, Eric T., Helvetica Chimica Acta, 1999, 82(12), 2160-2171

합성회로 11

반응 조건
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  10 min, rt
참조
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
Kim, Eun Jung; Jung, Kwang-Ju; Lee, In-Hye; Kim, Bo Ram; Kim, Jeum-Jong; et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

합성회로 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
참조
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; Barbarella, G.; Zambianchi, M.; Di Pietro, P.; Bongini, A., Journal of Organic Chemistry, 2004, 69(14), 4821-4828

합성회로 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  5 h, -20 °C; 90 min, -20 °C; 14 h, rt
참조
Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
참조
Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position
Rossi, Renzo; Carpita, Adriano; Ciofalo, Maurizio; Lippolis, Vito, Tetrahedron, 1991, 47(39), 8443-60

합성회로 15

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  -20 °C; 20 h, -20 °C
참조
Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes
Zamoshchik, Natalia; Sheynin, Yana; Bendikov, Michael, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

합성회로 16

반응 조건
참조
Preparation of thiophene derivatives as immunostimulants
, United States, , ,

합성회로 17

반응 조건
참조
thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents
, Japan, , ,

합성회로 18

반응 조건
참조
Selective synthesis of α-substituted oligothiophenes
Baauerle, Peter; Wuerthner, Frank; Goetz, Gunther; Effenberger, Franz, Synthesis, 1993, (11), 1099-103

합성회로 19

반응 조건
참조
Preparation of terthienyls and analogs as phototoxic insecticides
, United States, , ,

합성회로 20

반응 조건
참조
Preparation of thiophene derivatives as drugs
, United States, , ,

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
A1232151
순결:99%/99%
재다:1g/5g
가격 ($):220/641